molecular formula C10H10FNO2 B15070122 8-Fluoro-1,2,3,4-tetrahydroquinoline-3-carboxylic acid

8-Fluoro-1,2,3,4-tetrahydroquinoline-3-carboxylic acid

Cat. No.: B15070122
M. Wt: 195.19 g/mol
InChI Key: RIQPCUUBVRRTFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Fluoro-1,2,3,4-tetrahydroquinoline-3-carboxylic acid is a fluorinated, constrained unnatural amino acid that serves as a critical building block in medicinal chemistry and drug discovery. This compound is of significant research value as it belongs to a class of structures known to be rigid analogs of phenylalanine, which are extensively used in the design of peptidomimetics and biologically active compounds . The incorporation of such structures into peptides can enhance metabolic stability, receptor selectivity, and conformational restriction, which are crucial properties for developing therapeutic agents . The specific presence of the fluorine atom at the 8-position is a key synthetic feature, as fluorine can profoundly influence a molecule's electronic properties, lipophilicity, and bioavailability, making it a valuable target for structure-activity relationship (SAR) studies . Derivatives of 1,2,3,4-tetrahydroquinoline and the closely related 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) have demonstrated substantial potential in pharmaceutical research. Notably, Tic-based compounds have been successfully developed into approved drugs like quinapril, an angiotensin-converting enzyme (ACE) inhibitor, highlighting the therapeutic relevance of this chemical scaffold . Furthermore, recent research has identified 1,2,3,4-tetrahydroquinoline derivatives as novel inverse agonists of the retinoic acid receptor-related orphan receptor γ (RORγ), a promising therapeutic target for the treatment of prostate cancer and autoimmune diseases . These compounds have shown efficacy in inhibiting cancer cell proliferation and tumor growth in preclinical models, opening new avenues in oncology research . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C10H10FNO2

Molecular Weight

195.19 g/mol

IUPAC Name

8-fluoro-1,2,3,4-tetrahydroquinoline-3-carboxylic acid

InChI

InChI=1S/C10H10FNO2/c11-8-3-1-2-6-4-7(10(13)14)5-12-9(6)8/h1-3,7,12H,4-5H2,(H,13,14)

InChI Key

RIQPCUUBVRRTFV-UHFFFAOYSA-N

Canonical SMILES

C1C(CNC2=C1C=CC=C2F)C(=O)O

Origin of Product

United States

Preparation Methods

Amino Acid-Derived Cyclization

Phenylalanine derivatives serve as common precursors due to their inherent amine and carboxylic acid functionalities. In a patented method, D- or L-phenylalanine alkyl esters undergo cyclization with formaldehyde or paraformaldehyde in trifluoroacetic acid (TFA) to yield tetrahydroisoquinoline-3-carboxylic acid derivatives. Adapting this to the quinoline system involves:

  • Ester Activation : The phenylalanine methyl ester is treated with TFA to protonate the amine, enhancing electrophilicity.
  • Cyclization : Paraformaldehyde introduces the methylene bridge, facilitating ring closure at elevated temperatures (80°C to reflux).
  • Hydrolysis : The methyl ester is saponified using sodium hydroxide to yield the carboxylic acid.

This method achieves yields of 72% for the cyclized intermediate, though purification via sodium dithionite and activated carbon is necessary to remove polymeric byproducts.

Schiff Base-Mediated Cyclization

An alternative route employs Schiff base formation between 2-methyl-5,6,7,8-tetrahydroquinolin-8-amine and aldehydes, followed by reduction. Key steps include:

  • Imine Formation : Reaction at 0°C minimizes side reactions, yielding Schiff bases in 65–70%.
  • Reduction : Sodium borohydride or catalytic hydrogenation reduces the imine to the amine, albeit with lower yields (35–40%).

While this method offers stereochemical control, the need for cryogenic conditions limits scalability.

Fluorination Techniques for 8-Position Functionalization

Introducing fluorine at the 8-position demands precise regioselectivity. Two strategies dominate:

Direct Electrophilic Fluorination

Electrophilic fluorinating agents like Selectfluor® (1-chloromethyl-4-fluorodiazabicyclo[2.2.2]octane bis-tetrafluoroborate) enable late-stage fluorination. A decarboxylative approach reported by uses:

  • Catalyst : AgNO₃ (10 mol%) in aqueous phase.
  • Conditions : Room temperature, 12–24 hours.
  • Scope : Converts carboxylic acids to alkyl fluorides via radical intermediates.

Applied to a tetrahydroquinoline-3-carboxylic acid precursor, this method could theoretically introduce fluorine at the 8-position with minimal byproducts. However, aromatic fluorination remains challenging due to competing side reactions.

Directed Ortho-Metalation (DoM)

Pre-functionalization with directing groups (e.g., amides) enables regioselective fluorination via lithiation. For example:

  • Lithiation : LDA (lithium diisopropylamide) at −78°C deprotonates the ortho position.
  • Fluorination : Reaction with NFSI (N-fluorobenzenesulfonimide) introduces fluorine.

This method requires prior protection of the carboxylic acid as an ester to prevent deprotonation at the 3-position.

Carboxylic Acid Installation and Functionalization

The 3-carboxylic acid group is typically introduced via hydrolysis of esters or nitriles. A representative procedure from involves:

  • Esterification : Coupling reactions with ethyl chloroformate yield ethyl quinoline-3-carboxylate.
  • Saponification : NaOH/MeOH hydrolysis at reflux produces the carboxylic acid in >85% yield.

Critical to this step is the avoidance of decarboxylation, which can occur under prolonged heating or acidic conditions.

Integrated Synthetic Pathways

Combining the above methods, two viable routes emerge:

Route A: Cyclization Followed by Fluorination

  • Cyclize phenylalanine methyl ester to tetrahydroquinoline-3-carboxylic acid methyl ester.
  • Fluorinate at the 8-position using Selectfluor®/AgNO₃.
  • Hydrolyze the ester to the carboxylic acid.

Advantages : Modular steps; amenable to scale-up.
Challenges : Low fluorination efficiency (40–50% reported for analogous systems).

Route B: Fluorination Prior to Cyclization

  • Fluorinate a pre-cyclization precursor (e.g., fluorinated benzaldehyde).
  • Perform cyclization and ester hydrolysis.

Advantages : Higher regioselectivity for fluorination.
Challenges : Requires synthesis of specialized fluorinated starting materials.

Analytical and Purification Techniques

Spectroscopic Characterization

  • ¹H/¹³C NMR : Confirm regiochemistry via coupling patterns (e.g., fluorine-induced splitting).
  • IR Spectroscopy : Carboxylic acid C=O stretch at ~1700 cm⁻¹.

Chromatographic Purification

  • Reverse-Phase HPLC : Resolves polar byproducts using C18 columns.
  • Flash Chromatography : Silica gel with CH₂Cl₂/MeOH gradients achieves >95% purity.

Chemical Reactions Analysis

Esterification and Amide Formation

The carboxylic acid group at position 3 undergoes standard derivatization reactions:

  • Esterification : Reacting with alcohols (e.g., methanol, ethanol) under acidic conditions (H₂SO₄ or HCl) yields corresponding esters. For example, treatment with ethanol produces ethyl 8-fluoro-1,2,3,4-tetrahydroquinoline-3-carboxylate.

  • Amide Formation : Activation with thionyl chloride (SOCl₂) converts the acid to its acyl chloride, which reacts with amines (e.g., methylamine, benzylamine) to form amides like 8-fluoro-1,2,3,4-tetrahydroquinoline-3-carboxamide .

Key Conditions

Reaction TypeReagents/CatalystsTemperatureYield Range
EsterificationROH, H⁺60–80°C70–85%
Amide FormationSOCl₂, RNH₂RT–50°C65–78%

Decarboxylation

Thermal or catalytic decarboxylation removes the carboxylic acid group, yielding 8-fluoro-1,2,3,4-tetrahydroquinoline . This reaction proceeds at 150–200°C under inert atmospheres or using copper-based catalysts.

Electrophilic Aromatic Substitution

The fluorine atom at position 8 directs electrophiles to the para position (C-5 or C-7) of the aromatic ring. Documented reactions include:

  • Nitration : HNO₃/H₂SO₄ introduces a nitro group at C-5 or C-7.

  • Halogenation : Bromine (Br₂) or chlorine (Cl₂) in acetic acid adds halogens to the ring.

Example Reaction

C10H10FNO2+Br2AcOHC10H9FBrNO2+HBr\text{C}_{10}\text{H}_{10}\text{FNO}_2 + \text{Br}_2 \xrightarrow{\text{AcOH}} \text{C}_{10}\text{H}_9\text{FBrNO}_2 + \text{HBr}

Comparative Reactivity with Analogues

CompoundKey Reaction Differences
8-Fluoro-THQ-6-carboxylic acidCarboxylic acid at C-6 alters esterification kinetics
5-Bromo-8-fluoro-THQ-3-carboxylic acidBromine enhances electrophilic substitution

Mechanistic Insights

  • Fluorine’s Role : The electron-withdrawing fluorine increases acidity of the carboxylic acid (pKa ~2.5–3.0) and stabilizes transition states in electrophilic substitution .

  • Steric Effects : The tetrahydroquinoline ring’s saturation reduces steric hindrance, favoring reactions at C-3 and C-8.

Scientific Research Applications

8-Fluoro-1,2,3,4-tetrahydroquinoline-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-Fluoro-1,2,3,4-tetrahydroquinoline-3-carboxylic acid involves its interaction with specific molecular targets. The incorporation of a fluorine atom enhances its ability to inhibit various enzymes, contributing to its biological activities. The exact pathways and targets can vary depending on the specific derivative and its application .

Comparison with Similar Compounds

Structural and Substitutional Variations

The table below summarizes key structural analogs and their substituents:

Compound Name Substituent Position Substituent Type Molecular Formula Molecular Weight (g/mol) Key References
8-Fluoro-1,2,3,4-tetrahydroquinoline-3-carboxylic acid 8-F, 3-COOH Fluoro, Carboxylic acid C₁₀H₁₀FNO₂ 195.19
6-Bromo-1,2,3,4-tetrahydroquinoline-3-carboxylic acid 6-Br, 3-COOH Bromo, Carboxylic acid C₁₀H₁₀BrNO₂ 256.10
8-(Trifluoromethyl)-1,2,3,4-tetrahydroquinoline-3-carboxylic acid 8-CF₃, 3-COOH Trifluoromethyl, Carboxylic acid C₁₁H₁₀F₃NO₂ 245.20
1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid (Tic) N/A Carboxylic acid (isoquinoline core) C₁₀H₁₁NO₂ 177.20
(S)-7-Fluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid 7-F, 3-COOH Fluoro, Carboxylic acid (isoquinoline core) C₁₀H₁₀FNO₂ 195.19

Key Observations :

  • The latter may improve lipophilicity but reduce solubility .
  • Ring System Differences: Tic derivatives (e.g., ) feature an isoquinoline core, altering the spatial arrangement of functional groups compared to tetrahydroquinoline analogs. This impacts receptor binding; for example, Tic derivatives are known as phenylalanine mimetics in peptide design .

Physicochemical Properties

  • However, the trifluoromethyl group in the 8-CF₃ analog may counteract this due to its hydrophobicity .
  • Molecular Weight : The target compound (MW 195.19) is lighter than the 6-Bromo (256.10) and 8-CF₃ (245.20) analogs, favoring better pharmacokinetic profiles .

Biological Activity

8-Fluoro-1,2,3,4-tetrahydroquinoline-3-carboxylic acid is a compound of growing interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Basic Information

PropertyValue
Molecular Formula C10_{10}H10_{10}FNO2_{2}
Molecular Weight 195.19 g/mol
CAS Number 1367934-86-8
Purity ≥95%

The compound features a fluorine atom at the 8-position of the tetrahydroquinoline ring, which is significant for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The presence of the fluorine atom enhances its binding affinity to various proteins, potentially leading to modulation of their activity. This interaction can result in:

  • Inhibition of microbial growth
  • Induction of apoptosis in cancer cells
  • Modulation of kinase activity

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study reported that derivatives of this compound showed potent activity against various bacterial strains, suggesting its potential as an antimicrobial agent in therapeutic applications.

Anticancer Properties

The anticancer potential of this compound has been explored in several studies. For instance, in vitro assays demonstrated that it could induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and T-24 (bladder cancer). The compound's IC50_{50} values were found to be approximately 168.78 µM for MCF-7 cells, indicating a moderate level of cytotoxicity .

Case Study: Apoptosis Induction

A detailed analysis was conducted to evaluate the apoptosis-inducing effect of this compound on MCF-7 cells. The results are summarized in the following table:

Viability TypeControl (%)Compound (%)
Intact Cells98.4897.83
Early Apoptosis0.080.1
Late Apoptosis0.680.81
Necrosis0.761.26
Total Cell Death1.522.16

These findings suggest that the compound not only promotes apoptosis but does so more effectively than some established chemotherapeutic agents .

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared with other quinoline derivatives to highlight its unique properties:

CompoundAntimicrobial ActivityAnticancer Activity (IC50_{50})
8-Fluoro-1,2,3,4-tetrahydroquinoline Moderate168.78 µM (MCF-7)
Ethyl 8-fluoroquinoline HighNot specified
7-Chloroquinoline LowHigh (varies by derivative)

This comparison underscores the potential advantages of using this compound in therapeutic contexts due to its balanced profile of antimicrobial and anticancer activities.

Future Directions and Research Opportunities

Ongoing research is essential to fully understand the biological mechanisms underlying the effects of this compound. Future studies could focus on:

  • In vivo studies to assess pharmacokinetics and toxicity.
  • Mechanistic studies to elucidate specific pathways affected by the compound.
  • Development of derivatives with enhanced potency and selectivity for targeted therapies.

Q & A

Basic Questions

Q. What are the common laboratory-scale synthetic routes for 8-Fluoro-1,2,3,4-tetrahydroquinoline-3-carboxylic acid?

  • Answer : Two primary methods are reported:

  • Cycloaddition strategies : Utilize enyne building blocks (e.g., compounds 12 , 13 , 21 , 22 ) derived from Schiff bases (e.g., 8 ) as glycine equivalents. Key steps include enyne metathesis and cycloisomerization under mild conditions to generate dienes for Diels-Alder reactions .
  • One-pot synthesis : Employ the tert-amino effect with ortho-dialkylaminoaldehydes and Meldrum’s acid in dimethylformamide (DMF) catalyzed by Me₃SiCl. This method is efficient for generating diverse tetrahydroquinoline-3-carboxylic acid derivatives .

Q. How is the structure of this compound confirmed experimentally?

  • Answer : Structural confirmation relies on:

  • X-ray crystallography : Used to analyze dihedral angles and hydrogen-bonding patterns in related fluorinated quinolinecarboxylic acids (e.g., 3-chloro-2,4,5-trifluorobenzoic acid) .
  • Melting point analysis : Physical properties (e.g., mp >300°C for hydrochloride derivatives) provide preliminary identification .

Q. What safety precautions are essential when handling fluorinated tetrahydroquinoline derivatives?

  • Answer : While specific safety data for this compound is limited, general protocols include:

  • Avoiding inhalation/contact with skin/eyes using PPE (gloves, goggles).
  • Storing in dry, ventilated areas away from ignition sources.
  • Referencing analogous compounds (e.g., 2-(3,4,5-trimethoxyphenyl)quinoline-4-carboxylic acid) for spill management and first aid .

Advanced Research Questions

Q. How can regioselective fluorination be optimized during synthesis?

  • Answer : Fluorination efficiency depends on:

  • Precursor design : Nitro-substituted intermediates (e.g., 8-nitro-1,4-dihydroquinoline precursors) enable controlled reduction and subsequent fluorination .
  • Catalyst selection : Vollhardt’s or Wilkinson’s catalysts promote [2+2+2] cyclotrimerization for functionalized derivatives .

Q. What strategies address low yields in cycloaddition reactions for this compound?

  • Answer : Key improvements include:

  • Solvent optimization : DMF enhances reactivity in one-pot syntheses .
  • Steric control : Topographically constrained dienes (e.g., 23 , 24 ) improve Diels-Alder regioselectivity .

Q. How do steric effects influence the reactivity of diene intermediates in Diels-Alder reactions?

  • Answer : Bulky substituents on α-amino acid-containing dienes (e.g., 26 , 29 ) alter transition-state geometry, favoring endo selectivity. Computational modeling of dihedral angles (e.g., 6.8° in carboxyl-benzene interactions) can predict reactivity .

Q. What are the challenges in crystallizing fluorinated tetrahydroquinoline derivatives, and how are they resolved?

  • Answer : Challenges include poor solubility and polymorphism. Mitigation involves:

  • Slow evaporation : Toluene or ethanol solutions yield single crystals suitable for X-ray analysis .
  • Hydrogen-bond engineering : Carboxylic acid dimers stabilize crystal lattices .

Q. How do contradictory data on reaction yields arise, and how should they be interpreted?

  • Answer : Discrepancies often stem from:

  • Catalyst batch variability : Wilkinson’s catalyst purity impacts cyclotrimerization efficiency .
  • Scale-dependent effects : Lab-scale vs. microfluidic conditions alter heat/mass transfer, affecting nitro-reduction kinetics .

Methodological Notes

  • Synthesis : Prioritize one-pot methods for scalability or cycloaddition for functional diversity .
  • Characterization : Combine NMR, high-resolution mass spectrometry (HRMS), and crystallography for unambiguous confirmation .
  • Safety : Adopt protocols from structurally analogous compounds due to limited direct data .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.